molecular formula C5H8N4O2S B1523067 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole CAS No. 1094755-11-9

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

Cat. No. B1523067
CAS RN: 1094755-11-9
M. Wt: 188.21 g/mol
InChI Key: RVPOYAYBQNVHNI-UHFFFAOYSA-N
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Description

“1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole” is an organic compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 . It appears as a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C5H8N4O2S/c1-12(10,11)5-6-7-8-9(5)4-2-3-4/h4H,2-3H2,1H3 . The SMILES representation is CS(=O)(=O)C1=NN=NN1C2CC2 .


Physical And Chemical Properties Analysis

“1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole” is a powder at room temperature . It has a molecular weight of 188.21 .

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

1-Cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole and its derivatives have been extensively studied for their crystal structures and interactions with biological molecules. For instance, docking studies alongside X-ray crystallography have provided insights into the orientation and interaction of these molecules within the active sites of enzymes like cyclooxygenase-2, revealing their potential as COX-2 inhibitors without inhibitory potency for either cyclooxygenase-1 or -2 enzymes in vitro bioassay studies. This highlights their specificity and potential therapeutic applications in designing anti-inflammatory drugs (Al-Hourani et al., 2015), (Jawabrah Al-Hourani et al., 2020).

Synthesis Methods

Significant research has focused on developing efficient methods for synthesizing 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole derivatives. These studies have led to various synthesis protocols, including those catalyzed by methanesulfonic acid under solvent-free conditions, offering a simple methodology with easy work-up. Such advancements contribute to the broader application of these compounds in chemical synthesis and potential pharmacological uses (Hossein et al., 2013).

Chemical Transformations and Reactivity

Research on 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole derivatives has also explored their reactivity, leading to innovative chemical transformations. For example, the reaction of these tetrazole derivatives with various reagents has been studied for the development of new compounds, including imidoyl azides and dendrimers, showcasing the versatility of tetrazoles in organic synthesis and material science applications (Rao & Lwowski, 1980), (Artamonova et al., 2004).

Applications in Synthesis of Complex Molecules

The unique reactivity of 1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole derivatives has been harnessed for the synthesis of complex molecules. Studies have demonstrated the utility of these derivatives in constructing fused s-triazoles and other heterocyclic structures, underscoring their importance in the synthesis of bioactive compounds and potential drug candidates (Sasaki et al., 1984).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-cyclopropyl-5-methylsulfonyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S/c1-12(10,11)5-6-7-8-9(5)4-2-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPOYAYBQNVHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopropyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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